3,3-Dichloro-5-hexyldihydrofuran-2(3H)-one

Enzyme inhibition Dihydroorotate dehydrogenase Mitochondrial assays

3,3-Dichloro-5-hexyldihydrofuran-2(3H)-one (CAS: 34619-36-8) is a gem-dichlorinated γ-lactone with the molecular formula C10H16Cl2O2 and a molecular weight of 239.14 g/mol. This compound belongs to the dihalofuranone class, characterized by a furanone ring bearing two geminal chlorine atoms at the 3-position and a hexyl side chain.

Molecular Formula C10H16Cl2O2
Molecular Weight 239.14 g/mol
CAS No. 34619-36-8
Cat. No. B12671258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dichloro-5-hexyldihydrofuran-2(3H)-one
CAS34619-36-8
Molecular FormulaC10H16Cl2O2
Molecular Weight239.14 g/mol
Structural Identifiers
SMILESCCCCCCC1CC(C(=O)O1)(Cl)Cl
InChIInChI=1S/C10H16Cl2O2/c1-2-3-4-5-6-8-7-10(11,12)9(13)14-8/h8H,2-7H2,1H3
InChIKeyPBHSEXXLSTYNIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3,3-Dichloro-5-hexyldihydrofuran-2(3H)-one for Advanced Synthesis and Bioactive Screening


3,3-Dichloro-5-hexyldihydrofuran-2(3H)-one (CAS: 34619-36-8) is a gem-dichlorinated γ-lactone with the molecular formula C10H16Cl2O2 and a molecular weight of 239.14 g/mol . This compound belongs to the dihalofuranone class, characterized by a furanone ring bearing two geminal chlorine atoms at the 3-position and a hexyl side chain [1]. Its structural features position it as a key intermediate in synthetic organic chemistry and as a subject of investigation for quorum sensing inhibition and other bioactivities [1].

Critical Sourcing Distinctions for 3,3-Dichloro-5-hexyldihydrofuran-2(3H)-one: Why Analogs Cannot Substitute


Substituting 3,3-Dichloro-5-hexyldihydrofuran-2(3H)-one with a generic dihalofuranone or a non-chlorinated analog is not viable due to the decisive influence of the specific halogen (Cl) and the alkyl chain length on both reactivity and biological target engagement. Research has established a clear reactivity hierarchy among dihalofuranones, with chlorine-substituted variants demonstrating significantly different behavior in key cross-coupling reactions compared to their bromo- or iodo- counterparts [1]. This difference directly impacts synthetic utility and the design of downstream products, requiring a specific procurement approach. Furthermore, biological activity, such as enzyme inhibition, is highly dependent on the precise molecular structure, meaning that even minor alterations to the core or side chain can result in a complete loss of the desired effect [2].

Quantitative Differentiation of 3,3-Dichloro-5-hexyldihydrofuran-2(3H)-one: A Comparative Analysis for Informed Procurement


Enhanced In Vitro Potency of 3,3-Dichloro-5-hexyldihydrofuran-2(3H)-one Against Dihydroorotate Dehydrogenase

In an in vitro enzyme inhibition assay using dihydroorotate dehydrogenase (DHODH) from Wistar rat liver mitochondrial/microsomal membranes, 3,3-Dichloro-5-hexyldihydrofuran-2(3H)-one demonstrated an IC50 of 50 nM [1]. While a direct comparator for this specific target is not provided in the source, this high potency is a critical differentiator for researchers focused on DHODH modulation.

Enzyme inhibition Dihydroorotate dehydrogenase Mitochondrial assays

Differentiated Reactivity of 3,3-Dichloro-5-hexyldihydrofuran-2(3H)-one in Palladium-Catalyzed Cross-Coupling Reactions

A study comparing the reactivity of various dihalofuranones found that chlorine-substituted analogues were less reactive than bromine- or iodine-substituted analogues in Pd-mediated Suzuki couplings [1]. This is a direct, quantifiable difference in synthetic behavior that dictates its specific use-case.

Suzuki coupling Cross-coupling Synthetic methodology

Defined Physicochemical Profile of 3,3-Dichloro-5-hexyldihydrofuran-2(3H)-one for Rational Experimental Design

The compound possesses a calculated boiling point of 332.5°C at 760 mmHg and a density of 1.17 g/cm³ [1]. These values are markedly different from shorter-chain analogs like 3,3-Dichloro-5-ethyldihydrofuran-2(3H)-one, which has a lower molecular weight (183.03 g/mol) and by extension, a different boiling point .

Physicochemical properties ADME prediction Formulation

Optimal Research Applications for Procuring 3,3-Dichloro-5-hexyldihydrofuran-2(3H)-one


Preclinical DHODH Inhibitor Screening

Procurement is justified for research programs screening for novel inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme implicated in autoimmune diseases and cancer. The compound's potent in vitro activity (IC50 50 nM) in a rat liver membrane assay makes it a high-value starting point for medicinal chemistry campaigns [1].

Methodology Development for Controlled Suzuki Couplings

This compound is specifically applicable as a model substrate for developing and optimizing mild Suzuki-Miyaura cross-coupling reactions. Its lower reactivity compared to bromo- and iodo-analogs is a feature, not a bug, allowing for the investigation of more challenging or selective bond formations without premature catalyst deactivation [2].

Synthesis of Advanced Building Blocks with Enhanced Lipophilicity

The hexyl side chain provides a distinct advantage in the synthesis of advanced intermediates requiring increased lipophilicity, which is crucial for optimizing membrane permeability in drug candidates. Its defined physicochemical profile (boiling point, density) is essential for downstream purification and scale-up planning [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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